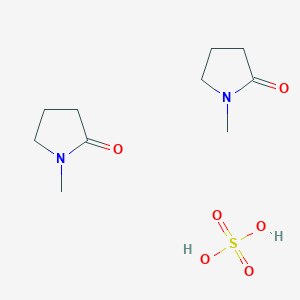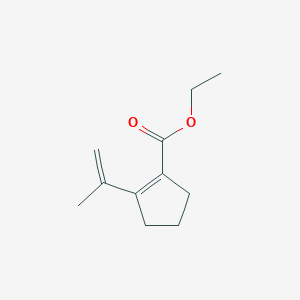
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C11H11NO5 It is characterized by the presence of a nitro group and a hydroxyl group attached to a phenyl ring, which is further connected to an ethyl ester of propenoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the nitration of ethyl 3-phenylprop-2-enoate followed by selective reduction of the nitro group to a hydroxyl group. This method requires careful control of reaction conditions to avoid over-reduction or unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 3-(4-oxo-3-nitrophenyl)prop-2-enoate.
Reduction: Ethyl 3-(4-hydroxy-3-aminophenyl)prop-2-enoate.
Substitution: Ethyl 3-(4-alkoxy-3-nitrophenyl)prop-2-enoate.
Applications De Recherche Scientifique
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, leading to various physiological effects. For example, the hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate can be compared with similar compounds such as:
Ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate:
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Lacking the nitro group, this compound has different chemical properties and reactivity.
Ethyl 3-(4-nitrophenyl)prop-2-enoate:
This compound is unique due to the presence of both hydroxyl and nitro groups, providing a balance of reactivity and stability that makes it valuable for various applications.
Propriétés
Numéro CAS |
917591-31-2 |
|---|---|
Formule moléculaire |
C11H11NO5 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3-7,13H,2H2,1H3 |
Clé InChI |
XJVLXEOZJDFGOB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)
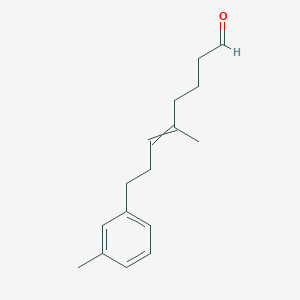
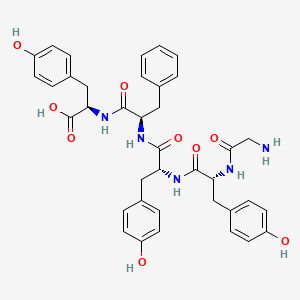
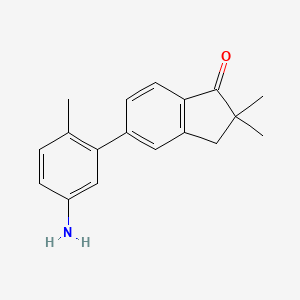

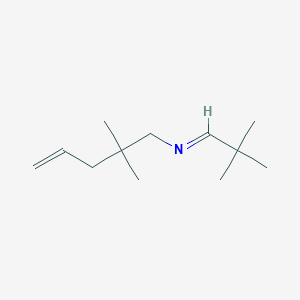
![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)
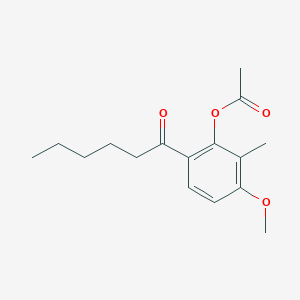

![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
